molecular formula C9H6BrNO4 B11849247 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid

Cat. No.: B11849247
M. Wt: 272.05 g/mol
InChI Key: PAXVDJLNFSFAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that contains a bromine atom, a ketone group, and a carboxylic acid group. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with bromoacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted oxazine derivatives.

    Reduction: Formation of 4-hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid
  • 6-Fluoro-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid

Uniqueness

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO4/c10-4-1-2-6-5(3-4)7(12)11-8(15-6)9(13)14/h1-3,8H,(H,11,12)(H,13,14)

InChI Key

PAXVDJLNFSFAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.